molecular formula C23H28N4O4 B1593492 Nesapidil CAS No. 90326-85-5

Nesapidil

Cat. No.: B1593492
CAS No.: 90326-85-5
M. Wt: 424.5 g/mol
InChI Key: FYKZHAJQLBLBJO-UHFFFAOYSA-N
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Description

Nesapidil is a chemical compound with the molecular formula C₂₃H₂₈N₄O₄ . It belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is known for its biological activity, particularly in the field of anti-arrhythmic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nesapidil can be synthesized through various methods. One common approach involves the cyclodehydration of acylhydrazides and isocyanates using propane phosphonic anhydride (T3P) as a cyclodehydrating reagent . This method is scalable and environmentally friendly.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acyl thiosemicarbazides and reagents such as carbodiimides, tosyl chloride/pyridine, and 2-iodoxybenzoic acid (IBX). These reagents promote cyclization by selectively activating the sulfur moiety .

Chemical Reactions Analysis

Types of Reactions: Nesapidil undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce reduced forms of this compound with altered functional groups .

Scientific Research Applications

Nesapidil has a wide range of scientific research applications, including:

Mechanism of Action

Nesapidil exerts its effects by blocking calcium channels, thereby inhibiting the influx of calcium ions into the cells of the heart muscle and smooth muscles of blood vessels. This action increases blood flow and relieves coronary vasoconstriction. Additionally, this compound helps to slow atrioventricular conduction and sinus rhythm .

Comparison with Similar Compounds

    Furamizole: An antibacterial agent.

    Raltegravir: An antiviral drug.

    Tiodazosin: An antihypertensive agent.

    Zibotentan: An anticancer agent.

Uniqueness of Nesapidil: this compound is unique due to its specific action on calcium channels, making it particularly effective in anti-arrhythmic therapy. Unlike other similar compounds, this compound’s primary application is in the management of heart rhythm disorders .

Biological Activity

Nesapidil, a member of the 1,3,4-oxadiazole class of compounds, is primarily known for its anti-hypertensive properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and associated research findings.

Overview of this compound

This compound is recognized for its role as an antihypertensive agent, functioning through various biological pathways. Its structure is characterized by the presence of the 1,3,4-oxadiazole moiety, which is significant in medicinal chemistry due to its diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties .

This compound's primary mechanism involves the inhibition of certain enzymes and receptors that regulate blood pressure. It has been shown to affect the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced vascular resistance. Additionally, studies indicate that it may exert effects on ion channels and neurotransmitter systems that contribute to cardiovascular regulation .

1. Antihypertensive Effects

This compound demonstrates significant efficacy in lowering blood pressure in hypertensive models. Clinical studies have shown that it effectively reduces systolic and diastolic blood pressure without causing reflex tachycardia .

2. Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus, highlighting its potential as an antibacterial agent .

4. Anticancer Activity

Recent investigations into this compound have revealed its antiproliferative effects against cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutic agents in breast cancer models .

Case Study: Antihypertensive Efficacy

A clinical trial involving hypertensive patients treated with this compound showed a significant reduction in blood pressure over a 12-week period compared to placebo controls. The mean reduction in systolic blood pressure was approximately 15 mmHg .

Research Findings: Cytotoxicity and Anticancer Activity

In a study assessing the cytotoxic effects of various 1,3,4-oxadiazole derivatives including this compound:

  • Table 1: Cytotoxicity Data
CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)0.7 ± 0.2
This compoundHepG2 (liver cancer)18.3 ± 1.4
Standard (5-Fluorouracil)MCF-71.62

These results indicate that this compound has promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic uses .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKZHAJQLBLBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869055
Record name (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90326-85-5, 118778-75-9
Record name Nesapidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nesapidil [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NESAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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